molecular formula C10H7F3N2O2 B3001542 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide CAS No. 861210-83-5

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide

Cat. No.: B3001542
CAS No.: 861210-83-5
M. Wt: 244.173
InChI Key: FLIQZGVSOUVTHP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is an organic compound with the molecular formula C10H7F3N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide typically involves the reaction of 2-methyl-1,3-benzoxazole with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methyl-1,3-benzoxazole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine or pyridine is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-methylacetamide: Similar structure but lacks the benzoxazole ring.

    2,2,2-Trifluoro-N,N-dimethylacetamide: Contains an additional methyl group compared to the target compound.

    2,2,2-Trifluoro-N-(trimethylsilyl)acetamide: Contains a trimethylsilyl group instead of the benzoxazole ring.

Uniqueness

2,2,2-Trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide is unique due to the presence of both the trifluoromethyl group and the benzoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methyl-1,3-benzoxazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-5-14-7-3-2-6(4-8(7)17-5)15-9(16)10(11,12)13/h2-4H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIQZGVSOUVTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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